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Introduction
Pegapamodutide (also known as LY2944876 and OPK-88003) is a synthetic peptide analogue

of oxyntomodulin that was under development for the treatment of type 2 diabetes and obesity.

[1][2] As a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon

receptor (GCGR), pegapamodutide represents a therapeutic approach aimed at leveraging

the synergistic effects of these two key regulators of glucose homeostasis and energy

metabolism.[2][3] Although its clinical development was discontinued after Phase 2 trials, the

study of pegapamodutide and similar dual agonists continues to provide valuable insights into

the complex interplay of incretin and glucagon signaling in metabolic diseases.[3] This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and the molecular mechanism of action of pegapamodutide.

Chemical Structure and Properties
Pegapamodutide is a chemically modified peptide. Its structure is designed to optimize its

therapeutic activity and pharmacokinetic profile.

Chemical Structure
The chemical structure of pegapamodutide is provided below.
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Figure 1: 2D Chemical Structure of Pegapamodutide.

Physicochemical Properties
A summary of the key chemical and physical properties of pegapamodutide is presented in

the table below. While specific experimental values for aqueous solubility and pKa are not

readily available in the public domain, qualitative information and predicted values are included.
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Property Value Source

Molecular Formula C₁₆H₂₇N₃O₇S [4]

Molecular Weight 405.47 g/mol [4]

IUPAC Name

(2R)-2-amino-3-[[1-[3-[[3-(2-

methoxyethoxy)propyl]amino]-

3-oxopropyl]-2,5-

dioxopyrrolidin-3-

yl]sulfanyl]propanoic acid

N/A

CAS Number 1492924-65-8 [4]

Synonyms LY2944876, OPK-88003 [2]

Appearance Solid powder [4]

Solubility

Soluble in DMSO.

Formulations for in vivo use

have been prepared using

PEG400, or as suspensions in

carboxymethyl cellulose and

Tween 80.[1] Water solubility is

expected to be low for the

unmodified peptide.

[1]

pKa (Predicted)

Due to the presence of a

carboxylic acid and an amine

group, pegapamodutide is

expected to have at least two

pKa values. Predictive models

suggest a pKa for the

carboxylic acid in the acidic

range and for the primary

amine in the basic range.

However, experimental values

are not publicly available.

[5][6][7]
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Mechanism of Action: Dual Agonism of GLP-1 and
Glucagon Receptors
Pegapamodutide exerts its therapeutic effects by acting as an agonist at both the GLP-1 and

glucagon receptors. These are G protein-coupled receptors (GPCRs) that, upon activation,

trigger intracellular signaling cascades that regulate metabolism.

GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor, primarily in pancreatic β-cells, neurons, and other tissues,

leads to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric

emptying, and increased satiety. The principal signaling pathway involves the activation of

adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
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Caption: GLP-1 Receptor Signaling Pathway leading to insulin secretion.

Glucagon Receptor Signaling Pathway
The glucagon receptor is predominantly expressed in the liver. Its activation stimulates

glycogenolysis and gluconeogenesis, leading to an increase in hepatic glucose output. While

this may seem counterintuitive for a diabetes therapy, the dual agonism approach posits that

the beneficial effects of GLP-1 agonism, particularly on insulin secretion and appetite
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suppression, outweigh the glucagon-mediated increase in glucose production. Furthermore,

glucagon has been shown to increase energy expenditure and promote satiety.
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Caption: Glucagon Receptor Signaling Pathway in hepatocytes.

Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical and preclinical studies of

pegapamodutide are not publicly available. However, based on information from clinical trial

registries and general knowledge of pharmacological assays for GLP-1 and glucagon receptor

agonists, a high-level overview of the likely methodologies is provided below.

Clinical Trial Methodologies (Summary)
Pegapamodutide was evaluated in several clinical trials, including NCT02119819,

NCT02188303, and NCT03406377.[3] The general design of these studies was randomized,

double-blind, and placebo-controlled.

Study Population: Participants were typically adults with type 2 diabetes mellitus, often with a

specified range for BMI and HbA1c, and who were either treatment-naïve or on a stable

dose of metformin.[8]

Intervention: Pegapamodutide was administered as a subcutaneous injection, typically

once-weekly, in a dose-escalating manner.[8]

Primary Endpoints: The primary efficacy endpoint was often the change in HbA1c from

baseline after a defined treatment period (e.g., 30 weeks).[8]
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Secondary Endpoints: These commonly included changes in body weight, fasting plasma

glucose, and the proportion of patients achieving a certain percentage of body weight loss.[8]

Safety Assessments: Safety and tolerability were assessed through the monitoring of

adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
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Caption: Generalized workflow of a phase 2 clinical trial for pegapamodutide.

Preclinical In Vitro Assays (General Methodologies)
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The pharmacological activity of pegapamodutide would have been characterized using a

variety of in vitro assays to determine its potency and efficacy at the GLP-1 and glucagon

receptors.

Receptor Binding Assays: These assays are used to determine the affinity of the compound

for its target receptors. Typically, this involves a competitive binding experiment where the

ability of unlabeled pegapamodutide to displace a radiolabeled ligand from membranes of

cells expressing either the GLP-1 or glucagon receptor is measured. The output is usually an

IC50 value, which can be converted to a binding affinity (Ki).[9]

cAMP Accumulation Assays: These are functional assays that measure the ability of the

compound to activate the receptor and stimulate the production of the second messenger,

cAMP. Cells expressing the target receptor are incubated with varying concentrations of

pegapamodutide, and the intracellular cAMP levels are quantified, often using techniques

like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. The results are used to

determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax)

of the compound.[10][11][12][13]

Disclaimer: The experimental protocols described above are generalized and based on

standard practices in the field. The specific, detailed protocols used for the development of

pegapamodutide are proprietary and not available in the public domain.

Conclusion
Pegapamodutide is a dual GLP-1 and glucagon receptor agonist with a well-defined chemical

structure. Its mechanism of action involves the activation of two key signaling pathways that

regulate glucose and energy metabolism. While clinical development did not proceed past

Phase 2, the study of pegapamodutide has contributed to the growing body of knowledge on

the therapeutic potential of dual- and multi-agonist molecules for the treatment of metabolic

diseases. Further research in this area holds promise for the development of novel and more

effective therapies for type 2 diabetes and obesity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.invivochem.com/product/V74601
https://www.invivochem.com/product/V74601
https://adisinsight.springer.com/drugs/800035378
https://synapse.patsnap.com/drug/fa4d402388944469b48251fb52d418e3
https://www.medkoo.com/products/48581
https://pmc.ncbi.nlm.nih.gov/articles/PMC11733947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11733947/
https://optibrium.com/knowledge-base/predicting-pka-using-a-combination-of-quantum-mechanical-and-machine-learning-methods/
https://pubmed.ncbi.nlm.nih.gov/20225863/
https://pubmed.ncbi.nlm.nih.gov/20225863/
https://www.clinicaltrials.gov/study/NCT03406377
https://pmc.ncbi.nlm.nih.gov/articles/PMC1574045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1574045/
https://innoprot.com/assay/glp-1-glucagon-receptor-assay/
https://indigobiosciences.com/wp-content/uploads/2024/12/TM45001-32-Human-GCGR_3x32-v7.2i.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4701715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4701715/
https://www.researchgate.net/figure/A-Screening-cascade-of-peptides-screened-for-glucagon-receptor-agonism-The-synthetic_fig3_269999294
https://www.benchchem.com/product/b10832559#pegapamodutide-chemical-structure-and-properties
https://www.benchchem.com/product/b10832559#pegapamodutide-chemical-structure-and-properties
https://www.benchchem.com/product/b10832559#pegapamodutide-chemical-structure-and-properties
https://www.benchchem.com/product/b10832559#pegapamodutide-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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